N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097860-03-0
VCID: VC5015993
InChI: InChI=1S/C18H13N3O3/c22-18(13-1-4-16-17(9-13)24-11-23-16)21-14-2-3-15(20-10-14)12-5-7-19-8-6-12/h1-10H,11H2,(H,21,22)
SMILES: C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CN=C(C=C3)C4=CC=NC=C4
Molecular Formula: C18H13N3O3
Molecular Weight: 319.32

N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide

CAS No.: 2097860-03-0

Cat. No.: VC5015993

Molecular Formula: C18H13N3O3

Molecular Weight: 319.32

* For research use only. Not for human or veterinary use.

N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide - 2097860-03-0

Specification

CAS No. 2097860-03-0
Molecular Formula C18H13N3O3
Molecular Weight 319.32
IUPAC Name N-(6-pyridin-4-ylpyridin-3-yl)-1,3-benzodioxole-5-carboxamide
Standard InChI InChI=1S/C18H13N3O3/c22-18(13-1-4-16-17(9-13)24-11-23-16)21-14-2-3-15(20-10-14)12-5-7-19-8-6-12/h1-10H,11H2,(H,21,22)
Standard InChI Key NUKPHXAHOKSTTH-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CN=C(C=C3)C4=CC=NC=C4

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including the formation of the benzodioxole and bipyridine moieties separately, followed by their coupling through an amide bond. This process might involve reagents like carboxylic acid derivatives and amines under appropriate conditions.

Related Compounds

  • N-(1,3-benzodioxol-5-yl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound, while different, shares some structural similarities with benzodioxole derivatives and has been studied for its pharmacological properties .

  • N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-4-(pyridin-4-yl)benzamide: This compound involves a benzodioxin ring and a pyridine moiety, showing how different heterocycles can be combined in drug design .

Research Findings

Research on similar compounds often focuses on their potential biological activities, such as anticancer, antimalarial, and antimicrobial effects. For instance, quinoline derivatives have been evaluated for their antimalarial properties .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
N-(1,3-benzodioxol-5-yl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideC24H21N5O4S475.5 g/molPharmacological properties
N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-4-(pyridin-4-yl)benzamideC21H18N2O3346.4 g/molPotential drug design
Quinoline DerivativesVariesVariesAntimalarial, anticancer

This table highlights the diversity of compounds with similar structural elements and their varied biological activities.

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